1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the alkylation of 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with 2,6-dichlorobenzyl chloride under basic conditions, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of the 2,6-dichlorophenyl and methyl groups in the compound of interest provides unique pharmacokinetic and pharmacodynamic properties. This uniqueness may result in different therapeutic effects and side effect profiles.
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
These comparisons highlight the distinct characteristics and potential advantages of this compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWQQGJLYSJOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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